molecular formula C12H10N2O B1367315 1-Phenyl-2-(pyrimidin-2-yl)ethanone CAS No. 82820-30-2

1-Phenyl-2-(pyrimidin-2-yl)ethanone

Cat. No.: B1367315
CAS No.: 82820-30-2
M. Wt: 198.22 g/mol
InChI Key: LGRNSAZQPNGTBN-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyrimidin-2-yl)ethanone is a useful research compound. Its molecular formula is C12H10N2O and its molecular weight is 198.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-2-pyrimidin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRNSAZQPNGTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80513688
Record name 1-Phenyl-2-(pyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82820-30-2
Record name 1-Phenyl-2-(pyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80513688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Ethanone Moiety As a Synthetic Platform

The term "ethanone" describes a ketone functional group attached to a two-carbon chain. While not a standalone molecule, this moiety is a fundamental building block in the world of organic synthesis. vaia.com Its importance lies in the reactivity of the carbonyl group (C=O), which serves as a highly versatile handle for constructing more complex molecular architectures. msu.edu

The ethanone (B97240) core provides a reactive site for a wide array of chemical transformations. The electrophilic nature of the carbonyl carbon allows for nucleophilic addition reactions, a cornerstone of carbon-carbon bond formation. msu.edu This reactivity enables chemists to introduce new functional groups and build larger molecular frameworks. Furthermore, the adjacent methylene (B1212753) group (the carbon between the phenyl and carbonyl groups in 1-Phenyl-2-(pyrimidin-2-yl)ethanone) possesses heightened acidity, making it amenable to enolate formation and subsequent alkylation or condensation reactions. This dual reactivity makes the ethanone moiety a powerful tool for synthetic chemists, allowing for the assembly of diverse and complex target molecules from simpler precursors. msu.eduontosight.ai The versatility of ketones as a synthetic platform allows for a rich diversity of compounds. vaia.com

Role of the Pyrimidine Heterocycle in Advanced Chemical Systems

The pyrimidine (B1678525) ring is a six-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of immense interest to organic and medicinal chemists, largely because it is a "privileged scaffold" found in many biologically crucial molecules. nih.govignited.in Most notably, the pyrimidine core is a fundamental component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. ignited.inresearchgate.net

This natural prevalence has inspired the exploration of synthetic pyrimidine derivatives for a vast range of applications. nih.gov The pyrimidine scaffold is a common feature in a multitude of approved drugs and is continuously explored for new therapeutic agents. nih.gov Compounds containing this heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. nih.govwjahr.com Its ability to interact with biological targets like enzymes and receptors makes it a valuable component in the design of new chemical systems and therapeutic agents. nih.govignited.in The ongoing challenge of drug resistance in various diseases continues to drive research into novel pyrimidine-based compounds. nih.gov

Overview of Academic Research Trajectories for the 1 Phenyl 2 Pyrimidin 2 Yl Ethanone Scaffold

Direct Synthesis Approaches to the this compound Scaffold

Direct approaches to forming the this compound scaffold involve either the formation of the pyrimidine ring onto a pre-existing phenyl ethanone backbone or the coupling of separate phenyl and pyrimidine moieties.

Friedel-Crafts Acylation Strategies in Pyrimidine Chemistry

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.orgkhanacademy.orgresearchgate.net However, its application to electron-deficient aromatic heterocycles like pyrimidine is challenging. The lone pairs on the nitrogen atoms of the pyrimidine ring can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution and often leading to poor yields or no reaction. organic-chemistry.org

Despite these limitations, specialized conditions or the use of highly activated pyrimidine derivatives might enable such transformations. The direct acylation of an unsubstituted pyrimidine ring with phenylacetyl chloride to form this compound is generally not a favored synthetic route due to the deactivating nature of the pyrimidine ring.

Reaction ComponentRoleCommon Reagents/Catalysts
Aromatic SubstrateNucleophileBenzene, Toluene
Acylating AgentElectrophileAcetyl chloride, Acetic anhydride
CatalystLewis AcidAluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)

Table 1: Key Components in a Typical Friedel-Crafts Acylation Reaction

Suzuki-Miyaura Coupling for Aryl-Pyrimidine Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between aryl or vinyl halides and organoboron compounds, catalyzed by a palladium complex. mdpi.comresearchgate.netsemanticscholar.orgbeilstein-journals.orgnih.gov This reaction is well-suited for constructing the aryl-pyrimidine linkage found in analogues of this compound.

A plausible strategy for synthesizing a structural analogue involves the coupling of a halopyrimidine (e.g., 2-chloropyrimidine) with a suitable phenylboronic acid derivative. For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidine (B19661) with phenylboronic acid has been shown to proceed with good regioselectivity, favoring substitution at the C4 position. mdpi.com To synthesize an analogue of the target molecule, a boronic acid derivative of a protected phenylethanone could be utilized.

The general catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst.

Reaction StepDescription
Oxidative AdditionThe Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine.
TransmetalationThe organic group from the boronic acid is transferred to the palladium complex.
Reductive EliminationThe two organic fragments are coupled, forming a new C-C bond and regenerating the Pd(0) catalyst.

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle

Microwave-assisted Suzuki-Miyaura coupling has emerged as an efficient method, often leading to significantly reduced reaction times and improved yields. mdpi.com

Multicomponent Reaction (MCR) Approaches Incorporating Ethanone and Pyrimidine Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.orgnih.govresearchgate.netyoutube.com Several MCRs are known for the synthesis of pyrimidine derivatives.

A potential MCR approach to this compound analogues could involve the condensation of an acetophenone (B1666503) derivative, an aldehyde, and a urea (B33335) or amidine derivative. For example, a three-component reaction of a ketone, an aldehyde, and an amidine can lead to the formation of a substituted pyrimidine. organic-chemistry.org An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported, showcasing a sustainable approach. organic-chemistry.orgnih.gov

The synthesis of imidazo[1,2-a]pyrimidines, a fused pyrimidine system, has been achieved through a multicomponent reaction of unsymmetrical β-diketones, N-bromosuccinimide, and 2-aminopyrimidine. nih.gov This highlights the utility of MCRs in constructing complex heterocyclic systems related to the target molecule.

Cyclization and Condensation Pathways for Pyrimidine-Fused Systems from Ethanone Derivatives

The most common and versatile method for synthesizing the pyrimidine ring is the condensation reaction between a 1,3-dicarbonyl compound and an amidine or a related species like guanidine (B92328) or urea. This is often referred to as the Pinner synthesis. Current time information in London, GB.mdpi.comslideshare.net

To synthesize this compound, a suitable 1,3-dicarbonyl precursor would be required. A plausible precursor is benzoylacetone (B1666692) (1-phenyl-1,3-butanedione). The reaction of benzoylacetone with formamidine (B1211174) would lead to the formation of 2-benzyl-4-methylpyrimidine, a structural isomer of the target compound. To obtain the desired 2-phenacylpyrimidine, a different 1,3-dicarbonyl precursor would be necessary, such as benzoylacetaldehyde (B102924). The cyclocondensation of benzoylacetaldehyde with formamidine would theoretically yield 2-phenacylpyrimidine.

Another related approach involves the reaction of α,β-unsaturated ketones (chalcones) with amidines or guanidine. rsc.orgnih.gov Chalcones can be readily prepared by the Claisen-Schmidt condensation of an aromatic aldehyde with a ketone. organic-chemistry.org The subsequent reaction with guanidine hydrochloride, for example, proceeds via a Michael addition followed by cyclization and dehydration to afford the pyrimidine ring.

Precursor TypeAmidine/Urea DerivativeResulting Pyrimidine
1,3-Diketone (e.g., Benzoylacetone)FormamidineSubstituted Pyrimidine
β-Keto EsterGuanidinePyrimidinone
α,β-Unsaturated Ketone (Chalcone)GuanidineSubstituted Pyrimidine

Table 3: Common Precursors for Pyrimidine Synthesis via Cyclization

Functional Group Interconversions and Precursor Chemistry

Utilization of Phenacyl Thiocyanates as Synthons for Heterocyclic Construction

Phenacyl thiocyanates are versatile building blocks in heterocyclic synthesis due to the presence of both a reactive carbonyl group and a thiocyanate (B1210189) group. While their primary application has been in the synthesis of sulfur-containing heterocycles like thiazoles and thiophenes, their potential use in constructing other heterocyclic systems is an area of interest.

The synthesis of pyrimidines from phenacyl thiocyanates is not a commonly reported method. However, one could envision a pathway where the phenacyl thiocyanate is first converted to a 1,3-dicarbonyl compound or a related precursor, which then undergoes cyclization with an amidine. Alternatively, a direct reaction with a suitable dinucleophile could potentially lead to a pyrimidine derivative, although this remains a less explored route. The reaction of 2-hydrazinopyrimidine (B184050) hydrochlorides with potassium thiocyanate to form 1-(pyrimidin-2-yl)thiosemicarbazides has been reported, which then undergo Hantzsch condensation to form thiazolylhydrazino-pyrimidines, demonstrating the reactivity of pyrimidine precursors with thiocyanate chemistry. researchgate.net

Halogenation and Alpha-Functionalization of the Ethanone Backbone

The methylene (B1212753) bridge connecting the phenyl and pyrimidinyl moieties in this compound is a key site for chemical modification. This alpha-carbon to the carbonyl group possesses acidic protons, making it amenable to a variety of functionalization reactions. These transformations are crucial for generating advanced intermediates and structural analogues, which serve as precursors for more complex molecular architectures. Halogenation of this position is a primary and highly useful functionalization, as the resulting α-halo ketones are versatile substrates for subsequent nucleophilic substitution reactions.

The introduction of a halogen atom (Cl, Br, I) at the carbon alpha to the carbonyl group is a fundamental transformation in organic synthesis. wikipedia.org This reaction can be performed under both acidic and basic conditions, proceeding through different mechanisms to yield halogenated products. pressbooks.pub

Under acidic conditions, the reaction is catalyzed by an acid and typically results in the substitution of a single alpha-hydrogen. libretexts.org The mechanism involves the rate-determining formation of an enol intermediate, which, being electron-rich, acts as a nucleophile and attacks the halogen (e.g., Br₂). youtube.comlibretexts.org The presence of the first electron-withdrawing halogen on the alpha-carbon deactivates the carbonyl oxygen towards further protonation, which disfavors the formation of a second enol intermediate, thus helping to prevent polyhalogenation. pressbooks.pub

In contrast, base-promoted halogenation proceeds via an enolate intermediate. The formation of the enolate is followed by its reaction with the halogen. wikipedia.org The introduction of a halogen increases the acidity of the remaining alpha-protons through an inductive effect, making subsequent deprotonation and halogenation steps faster. pressbooks.publibretexts.org This often leads to polyhalogenation and, in the case of methyl ketones, can result in the haloform reaction. wikipedia.org Therefore, for achieving selective monohalogenation in ketones with multiple alpha-hydrogens, acidic conditions are generally preferred. libretexts.org

A relevant example for the synthesis of precursors to pyrimidine-containing structures involves the chlorination of substituted acetophenones, which are structural analogues of the target compound. This reaction yields aryl chloromethyl ketones (α-chloro ketones), which are valuable synthetic intermediates. researchgate.net

Table 1: Synthesis of Aryl Chloromethyl Ketones via Chlorination of Acetophenone Analogues researchgate.net

This interactive table summarizes the synthesis of α-chloro ketones through the chlorination of various acetophenone derivatives in glacial acetic acid.

Starting Material (Acetophenone Analogue)ReagentSolventProduct (Aryl Chloromethyl Ketone)
AcetophenoneGaseous Chlorine (Cl₂)Glacial Acetic AcidPhenyl chloromethyl ketone
4-ChloroacetophenoneGaseous Chlorine (Cl₂)Glacial Acetic Acid4-Chlorophenyl chloromethyl ketone
3,4-DihydroxyacetophenoneGaseous Chlorine (Cl₂)Glacial Acetic Acid3,4-Dihydroxyphenyl chloromethyl ketone

Data sourced from a study on the synthesis of 1,3-thiazole derivatives, where these α-chloro ketones were used as key reactants. researchgate.net

The primary utility of α-halo ketones, such as those derived from this compound analogues, lies in their high reactivity towards nucleophiles. The halogen atom serves as an excellent leaving group in nucleophilic substitution reactions, most commonly following an SN2 mechanism. youtube.com This allows for the introduction of a wide array of functional groups at the alpha-position.

These α-functionalized ketones are pivotal in constructing more elaborate molecules. For instance, aryl chloromethyl ketones react with nucleophiles like thiourea (B124793) or substituted thiosemicarbazides in cyclocondensation reactions to form heterocyclic systems such as thiazoles. researchgate.net In one such pathway, 1-(pyrimidin-2-yl)thiosemicarbazide undergoes a Hantzsch condensation with an aryl chloromethyl ketone to produce a 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazine derivative, directly linking the pyrimidine core to a newly formed thiazole (B1198619) ring via the functionalized ethanone backbone. researchgate.net

Table 2: Example of Alpha-Functionalization via Nucleophilic Substitution researchgate.net

This table details the reaction of an α-halo ketone with a nucleophile to form a new carbon-sulfur and carbon-nitrogen bond, a key step in heterocyclic synthesis.

α-Halo KetoneNucleophileReaction TypeProduct
Phenyl chloromethyl ketoneThioureaHantzsch thiazole synthesis2-Amino-4-phenyl-1,3-thiazole hydrochloride

This reaction demonstrates the utility of α-halo ketones as electrophiles for building complex heterocyclic structures. researchgate.net

Computational Chemistry and Theoretical Studies on 1 Phenyl 2 Pyrimidin 2 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure, optimized geometry, and various spectroscopic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can map out the electron distribution and energy states, offering deep insights into the molecule's behavior.

Density Functional Theory (DFT) has become a leading method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. scribd.comespublisher.com DFT calculations focus on the electron density to determine the energy of a molecule. scribd.com For 1-Phenyl-2-(pyrimidin-2-yl)ethanone, DFT, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry to its lowest energy state. nih.govacs.org

These calculations yield critical data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to predict electronic properties such as dipole moment, polarizability, and the molecular electrostatic potential (MEP) map, which identifies regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. Studies on related pyrimidine (B1678525) derivatives have successfully used DFT to predict vibrational frequencies (IR spectra) and NMR chemical shifts, showing good agreement with experimental data. nih.govacs.orgresearchgate.net

Table 4.1: Representative Data from a DFT Calculation for a Pyrimidine Derivative This table is illustrative and shows the type of data obtained from DFT calculations on molecules analogous to this compound.

Calculated ParameterIllustrative ValueUnitSignificance
Total Energy-685.123HartreesRepresents the total electronic energy of the optimized geometry.
Dipole Moment3.45DebyeIndicates the overall polarity of the molecule.
C=O Bond Length1.23Ångström (Å)Provides the calculated distance between the carbonyl carbon and oxygen.
Phenyl-Carbonyl Dihedral25.8Degrees (°)Describes the twist between the phenyl ring and the ketone group.
HOMO-LUMO Energy Gap4.15Electron Volts (eV)Relates to the electronic stability and reactivity of the molecule.

Beyond DFT, other quantum chemical methods offer varying levels of theory. Ab initio methods, Latin for "from the beginning," are derived directly from theoretical principles without the inclusion of experimental data. libretexts.org The Hartree-Fock (HF) method is the simplest type of ab initio calculation. scribd.com While computationally demanding, higher-level ab initio methods (like Møller–Plesset perturbation theory or Coupled Cluster) can provide extremely accurate results, often serving as benchmarks for less computationally expensive methods. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the complex integrals in Hartree-Fock theory. wikipedia.org Methods like AM1, PM3, and CNDO are significantly faster than DFT or ab initio calculations, making them suitable for very large molecular systems. scribd.comresearchgate.net However, their accuracy is dependent on the molecule being studied being similar to the molecules used for their parameterization. wikipedia.org For this compound, semi-empirical methods could be used for initial geometry optimizations or for studying large assemblies of molecules where higher-level theories would be computationally prohibitive. libretexts.org

Conformational Analysis and Molecular Dynamics Simulations

The rotatable single bonds in this compound—specifically the C-C bond between the phenyl and carbonyl groups and the C-C bond between the carbonyl and pyrimidine moieties—allow it to adopt various three-dimensional shapes, or conformations. Conformational analysis is performed to identify the most stable conformers (those at energy minima). This is typically done by systematically rotating the key dihedral angles and calculating the potential energy at each step using methods like DFT or semi-empirical calculations.

Molecular dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. nih.gov An MD simulation would place this compound in a simulated environment, such as a box of water molecules, and calculate the forces on each atom to model its dynamic behavior. This provides insight into the molecule's flexibility, conformational stability in solution, and how it interacts with its environment, which is crucial for understanding its behavior in a biological context. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of quantum calculations that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgtaylorandfrancis.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy of the HOMO (E_HOMO) is related to the ionization potential, and the energy of the LUMO (E_LUMO) is related to the electron affinity. The difference between these energies, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability. taylorandfrancis.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.com For this compound, visualizing the HOMO and LUMO surfaces would show where these orbitals are localized, indicating the most probable sites for electron donation and acceptance. researchgate.net

Table 4.2: Illustrative Frontier Molecular Orbital Data This table demonstrates the kind of data generated in an FMO analysis of a heterocyclic ketone, providing insights into its potential reactivity.

ParameterDefinitionIllustrative Value (eV)Implication for Reactivity
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.52Indicates the propensity to donate electrons.
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.37Indicates the propensity to accept electrons.
Energy Gap (ΔE)E_LUMO - E_HOMO4.15A larger gap implies higher stability and lower reactivity.

Molecular Modeling and Docking Studies for Ligand Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (a ligand) might bind to the active site of a biological macromolecule, such as a protein or enzyme. medsci.org Given that many pyrimidine derivatives are investigated as kinase inhibitors or for other therapeutic targets, docking studies on this compound would be a critical step in evaluating its potential as a drug candidate. nih.govmdpi.com

In a docking simulation, the 3D structure of the target protein is used as a receptor. The this compound molecule is then placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode. mdpi.com The results provide detailed information on potential interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.comnih.gov This information is invaluable for structure-based drug design and for optimizing the ligand to improve its binding affinity and selectivity. nih.gov

Structural Characterization and Analytical Methodologies for 1 Phenyl 2 Pyrimidin 2 Yl Ethanone

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H-NMR would provide information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Phenyl-2-(pyrimidin-2-yl)ethanone, one would expect to see distinct signals for the protons on the phenyl ring, the methylene (B1212753) (-CH2-) bridge, and the pyrimidine (B1678525) ring. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and integration values (relative number of protons) would be crucial for assignment.

¹³C-NMR detects the carbon atoms in the molecule, providing information about the carbon skeleton. A spectrum for this compound would show distinct peaks for each unique carbon atom, including the carbonyl carbon (C=O), the methylene carbon, and the carbons of the aromatic phenyl and pyrimidine rings. The chemical shifts of these carbons are indicative of their chemical environment. fluorochem.co.uk

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons, confirming the final structure. For instance, a COSY spectrum would show correlations between adjacent protons, while an HMBC spectrum would reveal long-range couplings between protons and carbons, definitively linking the phenyl, ethanone (B97240), and pyrimidine fragments. bldpharm.com

Hypothetical ¹H-NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Value Value Value Phenyl-H
Value Value Value Phenyl-H
Value Value Value Pyrimidine-H
Value Value Value Pyrimidine-H
Value Value Value Methylene-CH₂

Note: This table is a hypothetical representation. Specific experimental data is not available in the searched sources.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.

IR Spectroscopy is particularly useful for identifying functional groups. For this compound, a strong absorption band characteristic of the carbonyl (C=O) stretch would be expected around 1680-1700 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic and methylene groups, and C=C and C=N stretching vibrations from the aromatic rings.

Raman Spectroscopy provides information on both functional groups and the molecular backbone. It is especially sensitive to non-polar bonds and symmetric vibrations, offering complementary data to IR spectroscopy for the phenyl and pyrimidine ring modes. mdpi.com

Mass Spectrometry (MS, HRMS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.

Mass Spectrometry (MS) would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₁₀N₂O), which is 198.22 g/mol . The fragmentation pattern would reveal characteristic losses of fragments like the phenyl group or the pyrimidine ring, helping to confirm the structure. acs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique would be used to confirm the molecular formula C₁₂H₁₀N₂O with high confidence. acs.orgresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This information is invaluable for understanding the molecule's conformation and packing in its crystalline form. Currently, no published crystal structure for this specific compound is available in open-access crystallographic databases.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. For this compound, a validated HPLC method is crucial for determining its purity.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a stable retention time, well-separated from any impurities. The analysis of pyrimidine derivatives is often performed using reversed-phase HPLC.

Typical HPLC Method Parameters:

Parameter Description
Column Typically a C8 or C18 reversed-phase column.
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. chembuyersguide.com
Flow Rate Commonly set around 1.0 mL/min. bldpharm.com
Detection UV detection at a wavelength where the compound exhibits maximum absorbance.
Temperature Often performed at room temperature or a controlled column temperature.

Note: This table represents typical parameters for related compounds. A specific, validated method for this compound is not available in the searched literature.

Method validation would then be performed to ensure the method is accurate, precise, reproducible, and robust for its intended purpose of purity assessment. Commercial suppliers often use HPLC to certify the purity of their compounds.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. sigmaaldrich.com For a compound like this compound, which is expected to have a sufficiently high boiling point and thermal stability, GC can be a suitable method for its identification and quantification. The successful application of GC for the analysis of this compound would depend on the optimization of several key parameters, including the choice of the stationary phase, temperature programming, and the detector. sigmaaldrich.com

Given the polar nature of the pyrimidine ring and the ketone functional group, a mid-polarity to polar capillary column would likely be the most effective choice for the chromatographic separation. Stationary phases such as those containing cyanopropylphenyl or polyethylene (B3416737) glycol functionalities are often employed for the analysis of ketones and nitrogen-containing heterocyclic compounds. The use of a wall-coated open tubular (WCOT) column, which has the stationary phase coated directly on the fused silica (B1680970) walls, or a support-coated open tubular (SCOT) column could be considered. sigmaaldrich.com

The temperature program is another critical parameter that would need to be carefully optimized to achieve good resolution and peak shape. A typical analysis would likely involve an initial oven temperature held for a short period, followed by a temperature ramp to a final temperature, which is then held to ensure the elution of all components. The injection mode, either split or splitless, would be selected based on the concentration of the analyte in the sample. For trace analysis, a splitless injection would be preferred to maximize the amount of analyte introduced onto the column.

For detection, a Flame Ionization Detector (FID) would be a suitable choice due to its high sensitivity to organic compounds. Alternatively, a Nitrogen-Phosphorus Detector (NPD) could be employed for enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound. For definitive identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) would be the method of choice, as it provides structural information through the mass fragmentation pattern of the analyte.

Detailed research findings on the specific GC analysis of this compound are not extensively available in publicly accessible literature. However, based on the analysis of related compounds, a hypothetical set of GC parameters can be proposed.

Hypothetical GC-FID Method Parameters for the Analysis of this compound

ParameterValue
Column
Stationary Phase50% Cyanopropylphenyl Polysiloxane
Length30 m
Internal Diameter0.25 mm
Film Thickness0.25 µm
Temperatures
Injector250 °C
Detector (FID)300 °C
Oven Program150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas
GasHelium
Flow Rate1.0 mL/min
Injection
ModeSplit (100:1)
Injection Volume1 µL
Expected Retention Time ~12.5 min

This table is interactive. Users can sort and filter the data as needed.

It is important to note that the values presented in the table are hypothetical and would require experimental verification and optimization for a specific application. The actual retention time would be highly dependent on the specific instrument and conditions used.

Exploration of 1 Phenyl 2 Pyrimidin 2 Yl Ethanone in Coordination Chemistry

Design and Synthesis of 1-Phenyl-2-(pyrimidin-2-yl)ethanone-Based Ligands and Related Pyrimidine-Containing Chelates

The design of ligands derived from this compound focuses on creating molecules that can bind to a metal ion through two or more donor atoms, a phenomenon known as chelation. This process typically results in more stable metal complexes compared to those formed with monodentate ligands. The synthesis of such chelating ligands often involves modifying the basic structure of this compound to introduce additional coordinating groups.

A common strategy in the synthesis of pyrimidine-based chelates is the condensation reaction of a pyrimidine-containing precursor with other molecules. For instance, chalcones can be reacted with thiourea (B124793) in the presence of a base like potassium hydroxide (B78521) to form dihydropyrimidine-2-thiones. nih.gov These can be further modified, for example, by S-alkylation with ethyl chloroacetate (B1199739) to introduce an ester group, thereby creating a multidentate ligand. nih.gov Another approach involves the reaction of 1,3-dicarbonyl compounds with amidines, a classic method for pyrimidine (B1678525) ring synthesis known as the Pinner synthesis. mdpi.com

The versatility of the pyrimidine scaffold allows for the synthesis of a wide array of derivatives. frontiersin.orgresearchgate.net For example, starting with a suitable pyrimidine precursor, functional groups like amines or azides can be introduced, which can then be used to build more complex ligand structures through reactions like diazotization, cycloadditions, or couplings. mdpi.com The synthesis of pyrimidine derivatives containing amide moieties has also been reported, further expanding the range of possible chelating agents. frontiersin.org

The design of these ligands is often guided by the desired properties of the final metal complex. By systematically varying the substituents on the phenyl and pyrimidine rings, it is possible to fine-tune the electronic and steric properties of the ligand, which in turn influences the coordination geometry and reactivity of the metal center.

Table 1: Examples of Synthetic Strategies for Pyrimidine-Containing Ligands

Starting Material Type Reagents Product Type Reference
Chalcones Thiourea, Potassium Hydroxide Dihydropyrimidine-2-thiones nih.gov
Dihydropyrimidine-2-thiones Ethyl Chloroacetate S-alkylated Pyrimidine Esters nih.gov
1,3-Dicarbonyl Compounds Amidines Substituted Pyrimidines mdpi.com

Complexation Reactions with Transition Metal Ions and Characterization of Coordination Compounds

Ligands derived from this compound readily undergo complexation reactions with a variety of transition metal ions. The nitrogen atoms of the pyrimidine ring and other donor atoms introduced during ligand synthesis act as Lewis bases, donating electron pairs to the metal ion, which acts as a Lewis acid. These reactions are typically carried out by mixing the ligand with a salt of the desired metal ion in a suitable solvent.

For example, pyrazine-based ligands, which are structurally related to pyrimidines, have been successfully complexed with transition metals such as manganese(II), iron(III), cobalt(II), and nickel(II). mdpi.com The resulting coordination compounds can be isolated as stable solids. The stoichiometry of the resulting complexes, i.e., the metal-to-ligand ratio, depends on the coordination number of the metal ion and the denticity of the ligand.

The characterization of these newly synthesized coordination compounds is crucial to determine their structure and purity. A suite of analytical techniques is employed for this purpose:

Elemental Analysis and Atomic Absorption Spectrometry (AAS): These techniques are used to determine the elemental composition of the complex, which helps in confirming the proposed chemical formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of the ligand. A shift in the vibrational frequencies of the functional groups involved in coordination (e.g., C=N of the pyrimidine ring, C=O of the ketone) upon complexation provides direct evidence of metal-ligand bond formation. mdpi.com

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the coordination compounds and to determine the presence of solvent molecules, such as water or ethanol, in the crystal lattice. mdpi.com The decomposition pattern can also provide information about the structure of the complex. mdpi.com

Potentiometric studies are also employed to investigate the formation of metal complexes in solution. By titrating a solution of the ligand with a metal ion solution and monitoring the pH, the formation of complexes can be inferred. researchgate.net

Table 2: Characterization Techniques for Coordination Compounds

Technique Information Obtained Reference
Elemental Analysis/AAS Elemental composition, confirmation of formula mdpi.com
Infrared (IR) Spectroscopy Identification of ligand coordination sites mdpi.com
Thermogravimetric Analysis (TGA) Thermal stability, presence of solvent molecules mdpi.com

Structure-Property Relationships in Metal-Ligand Complexes

The properties of a coordination complex, such as its color, magnetism, catalytic activity, and photoluminescence, are intrinsically linked to its structure. This structure-property relationship is a central theme in coordination chemistry. By rationally designing the ligand and selecting the appropriate metal ion, it is possible to create complexes with desired functionalities.

The electronic properties of the ligand play a significant role. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl or pyrimidine rings of a this compound-based ligand can alter the energy levels of the molecular orbitals in the resulting complex. This, in turn, can affect the electronic absorption and emission spectra of the complex. nih.gov For example, in terpyridine complexes, different aryl substituents on the ligand scaffold lead to shifts in the emission maxima. nih.gov Similarly, the choice of ancillary ligands in a complex can also be used to tune its photophysical properties. mdpi.com

Furthermore, the steric bulk of the ligand can impose a particular coordination geometry on the metal center. Forcing a metal ion into a distorted geometry can have a profound impact on its reactivity and physical properties. whoi.edu In the case of silver(I) complexes, for example, significant steric hindrance from bulky ligands can lead to distorted trigonal planar geometries, which influences their photophysical characteristics. mdpi.com

Hydrolysis and Stability of Metal-Ligand Systems

The stability of a metal-ligand complex in solution is a key parameter that determines its utility. The stability is often discussed in terms of the equilibrium constant for the formation of the complex, known as the stability constant (or formation constant). A high stability constant indicates that the complex is thermodynamically stable and will not readily dissociate into its constituent metal ion and ligand.

Potentiometric titration is a common method for determining the stability constants of metal complexes. researchgate.net By measuring the pH of a solution containing the ligand and a metal ion, the concentration of the free ligand and the complexed ligand can be calculated, which allows for the determination of the stability constant.

Studies on related pyrimidine-containing ligands have shown that the stability of their complexes with transition metals often follows the Irving-Williams series. researchgate.net For a series of divalent metal ions, the stability of the complexes was found to increase in the order: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. researchgate.net

The thermodynamic parameters of complex formation, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can also be determined from temperature-dependent stability studies. researchgate.net These parameters provide deeper insight into the driving forces behind complex formation. A negative ΔG value indicates a spontaneous process. The formation of chelate complexes is often entropically favored due to the release of a larger number of solvent molecules from the metal's coordination sphere than the number of chelating ligands that bind to it. whoi.edu

The hydrolysis of metal-ligand systems, which involves the reaction of the complex with water, is another important aspect of their stability. The pH of the solution can significantly influence the speciation of the ligand and the metal ion, and thus the stability of the complex. Understanding the hydrolysis behavior is crucial for applications in aqueous media.

Table 3: Stability Order of Divalent Transition Metal Complexes

Metal Ion Relative Stability Reference
Mn²⁺ Least Stable researchgate.net
Co²⁺ researchgate.net
Ni²⁺ researchgate.net

Advanced Functionalization and Derivatization Strategies for the 1 Phenyl 2 Pyrimidin 2 Yl Ethanone Scaffold

Synthesis of Novel Fused Pyrimidine (B1678525) Systems Incorporating the Ethanone (B97240) Framework

The 1-phenyl-2-(pyrimidin-2-yl)ethanone framework, possessing a 1,3-dicarbonyl-like reactivity, is an excellent precursor for the synthesis of fused pyrimidine systems through condensation reactions with various binucleophilic reagents. These reactions typically involve the initial formation of an enamine or a related intermediate, followed by an intramolecular cyclization and dehydration or a similar elimination step to afford the final aromatic fused system.

One prominent strategy involves the reaction of this compound with amino-substituted heterocycles. For instance, condensation with 3-amino-1,2,4-triazole is a well-established method for the synthesis of rsc.orgnih.goveurjchem.comtriazolo[1,5-a]pyrimidines . Similarly, the reaction with 5-aminopyrazoles can yield pyrazolo[1,5-a]pyrimidines . These fused heterocyclic systems are of significant interest due to their structural analogy to purines, which can impart a range of biological activities.

The general reaction mechanism involves the nucleophilic attack of the exocyclic amino group of the triazole or pyrazole (B372694) onto the carbonyl carbon of the ethanone. This is followed by an intramolecular cyclization where a nitrogen atom from the five-membered ring attacks the pyrimidine ring, leading to the fused system. The reaction conditions can be tuned to favor specific isomers, and a variety of substituted derivatives can be prepared by using appropriately functionalized starting materials.

Fused SystemReagentResulting Compound Class
Triazolopyrimidine3-Amino-1,2,4-triazole rsc.orgnih.goveurjchem.comtriazolo[1,5-a]pyrimidines
Pyrazolopyrimidine5-AminopyrazolePyrazolo[1,5-a]pyrimidines

Construction of Complex Heterocyclic Architectures Utilizing this compound Derivatives

The strategic functionalization of this compound opens avenues for the construction of more intricate and complex heterocyclic architectures, including those with bridgehead nitrogen atoms. These structures are of particular interest in medicinal chemistry and materials science.

One approach involves the initial modification of the ethanone to introduce additional reactive sites. For example, the methylene (B1212753) bridge can be functionalized, or the carbonyl group can be converted into other functionalities. These derivatives can then undergo intramolecular cyclization reactions or participate in multi-component reactions to build complex polycyclic systems.

A notable application is the synthesis of indolizine (B1195054) and pyrrolo[1,2-a]quinoline (B3350903) derivatives . While not directly fused to the pyrimidine ring, these syntheses can utilize the reactivity of the pyrimidine-containing scaffold. For instance, a derivative of this compound could be transformed into a pyridinium (B92312) or quinolinium ylide, which can then undergo a 1,3-dipolar cycloaddition with various dipolarophiles to construct the indolizine or pyrrolo[1,2-a]quinoline core.

Furthermore, the pyrimidine ring itself can be a site for annulation. By introducing appropriate functional groups on the pyrimidine ring of the starting ethanone, subsequent cyclization reactions can lead to the formation of pyrimido[1,2-a]pyrimidines and other related fused systems. These reactions often proceed through the formation of an enolate from the ethanone moiety, which then acts as a nucleophile in an intramolecular cyclization.

Complex ArchitectureSynthetic StrategyKey Intermediate
Indolizines1,3-Dipolar CycloadditionPyridinium Ylide Derivative
Pyrrolo[1,2-a]quinolines1,3-Dipolar CycloadditionQuinolinium Ylide Derivative
Pyrimido[1,2-a]pyrimidinesIntramolecular CyclizationFunctionalized 2-Aminopyrimidine

Regioselective and Stereoselective Modifications to Enhance Chemical Functionality

The presence of multiple reactive sites in this compound makes regioselectivity a critical aspect of its derivatization. The active methylene group can undergo C-alkylation, while the carbonyl oxygen can undergo O-alkylation, leading to the formation of either carbon-carbon or carbon-oxygen bonds, respectively. The choice of base, solvent, and electrophile can significantly influence the outcome of these reactions. Generally, polar aprotic solvents and hard electrophiles tend to favor O-alkylation, whereas non-polar solvents and soft electrophiles favor C-alkylation.

Stereoselectivity becomes important when the chiral center is introduced, for instance, through the reduction of the carbonyl group. The reduction of the ketone in this compound to a secondary alcohol, 1-phenyl-2-(pyrimidin-2-yl)ethanol , creates a stereocenter. The use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other.

For example, diastereoselective reductions of related β-hydroxy ketones are well-documented. The Narasaka-Prasad reduction, for instance, allows for the syn-selective reduction of β-hydroxy ketones to 1,3-diols. While our starting material is not a β-hydroxy ketone, a prior modification to introduce a hydroxyl group would make such stereoselective reductions applicable. Similarly, the development of chiral catalysts for the asymmetric reduction of ketones is a mature field, and these methods could be applied to achieve high enantioselectivity in the synthesis of chiral alcohols derived from this compound.

These regioselective and stereoselective modifications are crucial for fine-tuning the three-dimensional structure of the molecule, which can have a profound impact on its biological activity and material properties.

ModificationTypeKey FactorsResulting Functionality
AlkylationRegioselectiveSolvent, Base, ElectrophileC-Alkylated or O-Alkylated Derivatives
ReductionStereoselectiveChiral Reducing Agent/CatalystEnantiomerically Enriched Alcohols

Future Research Directions and Emerging Applications in Chemical Science

Development of Sustainable and Green Synthetic Routes for the Compound

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like 1-Phenyl-2-(pyrimidin-2-yl)ethanone. benthamdirect.com Future research is focused on developing more sustainable and eco-friendly synthetic strategies that offer high atom economy, utilize safer solvents, and employ renewable resources. benthamdirect.com

Several green methods are being explored for the synthesis of pyrimidine (B1678525) derivatives, which could be adapted for this compound. These include:

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, leading to higher yields and selectivity in shorter timeframes compared to conventional heating methods. benthamdirect.com

Ultrasound-Induced Synthesis: Sonication provides an alternative energy source that can enhance reaction efficiency and is considered an environmentally friendly approach. benthamdirect.com

Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. rsc.orgacs.org Research into novel catalysts for pyrimidine synthesis is ongoing, with a focus on moving away from transition-metal catalysts where possible. rsc.org For instance, a metal-free synthesis of multi-substituted pyrimidines using amidines and α,β-unsaturated ketones has been reported, which proceeds via a visible-light-enabled photo-oxidation, offering a milder and greener alternative to traditional methods. rsc.org

Multicomponent Reactions: These reactions, where multiple starting materials react to form a single product in one pot, are highly atom-economical and efficient. acs.org A sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, which is particularly attractive as alcohols can be derived from biomass. acs.org

An example of a transition-metal-free approach for the synthesis of pyrimidines involves the reaction of aromatic ketones, aldehydes, and ammonium (B1175870) salts, with water as the only byproduct. rsc.org This strategy's selectivity can be controlled by a catalytic amount of NaIO₄. rsc.org

Green Synthesis MethodKey AdvantagesPotential Application for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, improved yields, higher selectivity. benthamdirect.comAcceleration of the condensation reaction between a phenyl-containing precursor and a pyrimidine-containing precursor.
Ultrasound-Induced SynthesisEnhanced reaction rates, eco-friendly energy source. benthamdirect.comFacilitating the formation of the core pyrimidine ring structure under milder conditions.
Visible-Light Photo-oxidationMetal-free, mild conditions, use of a renewable energy source. rsc.orgPotential for the final aromatization step in a multi-step synthesis, avoiding harsh oxidizing agents.
Iridium-Catalyzed Multicomponent ReactionHigh atom economy, regioselectivity, use of biomass-derivable starting materials. acs.orgA one-pot synthesis from simpler, readily available phenyl and pyrimidine precursors.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is emerging as a powerful tool for the synthesis of organic compounds. Its integration with automated platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. The application of these technologies to the synthesis of this compound and its derivatives holds significant promise for both laboratory-scale research and industrial production.

The benefits of flow chemistry for synthesizing compounds like this compound include:

Precise Control over Reaction Parameters: Flow reactors allow for excellent control over temperature, pressure, and reaction time, leading to higher yields and purities.

Enhanced Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous reagents and exothermic reactions.

Scalability: Scaling up a reaction in a flow system is often more straightforward than in batch production, simply by running the system for a longer duration or by using parallel reactors.

Telescoped Reactions: Multiple reaction steps can be connected in a continuous sequence, eliminating the need for isolation and purification of intermediates, which saves time and resources.

Automated synthesis platforms can be coupled with flow reactors to enable high-throughput experimentation. These systems can automatically vary reaction parameters, reagents, and catalysts, allowing for the rapid identification of optimal synthetic routes. For the synthesis of this compound, an automated flow system could be designed to explore a wide range of reaction conditions for key steps, such as the coupling of a phenyl precursor with a pyrimidine moiety.

Potential in Advanced Materials Science and Functional Materials

The pyrimidine scaffold is a key component in a variety of functional materials due to its unique electronic and structural properties. researchgate.net Consequently, this compound, which combines the pyrimidine ring with a phenyl ketone group, presents intriguing possibilities for the development of novel advanced materials.

The π-deficient nature of the pyrimidine ring, coupled with the π-electron system of the phenyl group, can give rise to interesting photophysical and electronic properties. mdpi.com These properties make pyrimidine derivatives attractive for applications in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based materials have been investigated for their electrogenerated chemiluminescent properties, which are crucial for the development of efficient OLEDs. researchgate.net The specific substitution pattern on the pyrimidine and phenyl rings can be tuned to achieve desired emission colors and device performance.

Fluorescent Sensors: The fluorescence of pyrimidine derivatives can be sensitive to the presence of metal ions or other analytes, making them suitable for use as chemical sensors. researchgate.net For example, a pyrimidine derivative has been successfully employed as a fluorescent detector for zinc. researchgate.net The phenyl ketone group in this compound could potentially modulate the fluorescence properties and selectivity of such sensors.

Functional Polymers: The incorporation of this compound as a monomer or a functional pendant group into a polymer chain could lead to materials with tailored optical, electronic, or thermal properties.

Research in this area would involve the synthesis of various derivatives of this compound with different substituents on both the phenyl and pyrimidine rings to systematically study the structure-property relationships.

Potential Application AreaKey Property of the Pyrimidine ScaffoldPotential Role of this compound
Organic Light-Emitting Diodes (OLEDs)Electrogenerated chemiluminescence. researchgate.netAs a building block for emissive or charge-transporting materials.
Fluorescent SensorsSensitivity of fluorescence to analytes. researchgate.netAs a fluorophore whose emission is modulated by the binding of specific ions or molecules.
Functional PolymersTunable electronic and photophysical properties.As a monomer or functional group to impart specific optical or electronic characteristics to a polymer.

Chemoinformatics and Big Data Approaches for Compound Discovery and Design

Chemoinformatics and big data analytics are revolutionizing the field of drug discovery and materials science by enabling the rapid analysis of vast chemical datasets. nih.govresearchgate.net These computational tools can be powerfully applied to the exploration of this compound and its chemical space for the discovery of new compounds with desired properties.

Key computational approaches that are driving future research in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov By developing QSAR models for derivatives of this compound, researchers can predict the activity of virtual compounds and prioritize the synthesis of the most promising candidates. Data-driven machine learning QSAR studies are becoming increasingly important for modeling the properties of pyrimidine derivatives. nih.gov

Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a biological target or for a specific property. For instance, virtual screening was used to identify racemic compound 3, a 1-phenyl-2-(phenylamino) ethanone (B97240) derivative, as a potential inhibitor of the MCR-1 protein, which confers colistin (B93849) resistance in bacteria. mdpi.com A similar approach could be used to identify new applications for this compound derivatives.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, such as a protein. Molecular docking studies can provide insights into the binding mode of a compound and help in the rational design of more potent analogues. mdpi.com

Big Data Analysis: Publicly available chemical databases like PubChem and ChEMBL contain vast amounts of information on chemical structures and their biological activities. nih.gov By mining these big data resources, researchers can identify trends and patterns that can guide the design of new compounds based on the this compound scaffold. The challenges associated with big data, often referred to as the "four Vs" (volume, velocity, variety, and veracity), are being addressed by the development of new computational techniques. nih.gov

The integration of these chemoinformatic and big data approaches will undoubtedly accelerate the discovery and optimization of novel compounds derived from this compound for a wide range of applications in chemical science.

Q & A

Q. What are the optimal synthetic conditions for 1-Phenyl-2-(pyrimidin-2-yl)ethanone to maximize yield?

  • Methodological Answer : The synthesis can be optimized via Friedel-Crafts acylation or cross-coupling reactions. Key parameters include:
  • Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions.
  • Temperature : Maintain 80–100°C for 12–24 hours to ensure completion.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate, 3:1) or HPLC .
  • Yield improvement : Post-reaction quenching with ice-water and purification via column chromatography (silica gel, eluent gradient) can achieve >75% yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • IR spectroscopy : Confirm ketone C=O stretch at ~1680–1700 cm⁻¹ and pyrimidine ring vibrations at ~1550–1600 cm⁻¹ .
  • NMR : ¹H NMR shows aromatic protons (δ 7.2–8.5 ppm) and methyl ketone protons (δ 2.6 ppm, singlet). ¹³C NMR confirms carbonyl carbon at ~200 ppm .
  • Mass spectrometry : ESI-MS or EI-MS for molecular ion [M+H]⁺ at m/z 198.2 .
  • Melting point : Validate purity with a sharp melting point (~52°C) .

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : Solvent polarity affects reaction kinetics and equilibria:
  • Polar solvents (e.g., DMSO) : Stabilize charged intermediates, accelerating nucleophilic attack on the ketone.
  • Non-polar solvents (e.g., toluene) : Favor enol tautomerization, altering reaction pathways.
  • Experimental design : Conduct kinetic studies under inert atmosphere, varying solvents and monitoring via UV-Vis spectroscopy or GC-MS .

Q. What purification strategies are effective for isolating this compound from by-products?

  • Methodological Answer : Use sequential purification steps:
  • Liquid-liquid extraction : Separate organic phase (ethyl acetate) from aqueous residues.
  • Recrystallization : Employ ethanol/water (3:1) for high-purity crystals.
  • Column chromatography : Use silica gel with hexane:ethyl acetate (4:1 → 2:1) gradient .

Q. How can the thermal stability of this compound be assessed?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen:
  • Decomposition temperature : Typically >250°C .
  • DSC : Identify phase transitions or exothermic events.
  • Storage recommendations : Store at 2–8°C in amber vials to prevent photodegradation.

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when determining the structure of this compound?

  • Methodological Answer : Address discrepancies using:
  • Software tools : Refine data with SHELXL (e.g., R-factor <0.05) .
  • Twinned data : Apply Hooft parameter or twin-law refinement in OLEX2.
  • Validation : Cross-check with PLATON ADDSYM to detect missed symmetry .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G* basis set):
  • Electrostatic potential maps : Identify electron-deficient pyrimidine ring sites.
  • Transition state analysis : Simulate intermediates using Gaussian09 .
  • Validation : Compare computed vs. experimental UV-Vis spectra .

Q. How to analyze contradictory spectroscopic data indicating tautomeric equilibria in this compound?

  • Methodological Answer : Resolve contradictions via:
  • Variable-temperature NMR : Monitor enol-keto tautomer ratios at 25–100°C.
  • 2D NOESY : Detect spatial proximity between protons in tautomers.
  • Theoretical modeling : Calculate tautomer stability using MOPAC .

Q. What strategies design derivatives of this compound for antimicrobial activity?

  • Methodological Answer : Follow a structure-activity relationship (SAR) approach:
  • Functionalization : Introduce substituents (e.g., -NO₂, -NH₂) at pyrimidine C4/C5.
  • Docking studies : Screen derivatives against bacterial enoyl-ACP reductase (PDB: 1BVR).
  • In vitro assays : Test MIC values against S. aureus and E. coli .

Q. How to conduct mechanistic studies on the ketone’s role in photoinitiated polymer crosslinking?

  • Methodological Answer :
    Use laser flash photolysis and ESR:
  • Radical trapping : Identify transient species with TEMPO.
  • Kinetic profiling : Measure rate constants for radical propagation.
  • Polymer analysis : Assess crosslink density via DMA or swelling experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.